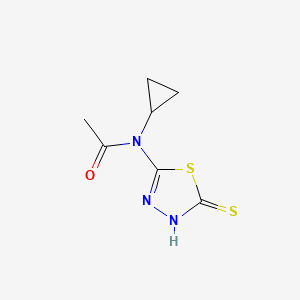

N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide

Descripción

N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfhydryl (-SH) group at position 5 and an acetamide moiety at position 2. The acetamide nitrogen is further substituted with a cyclopropyl group, distinguishing it from simpler analogs. This compound is recognized as a building block in organic synthesis, with applications in medicinal chemistry and materials science .

The synthesis of such derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide are synthesized via reactions between 2-chloroacetamide derivatives and 5-mercapto-1,3,4-thiadiazole precursors under basic conditions . The cyclopropyl substitution likely involves cyclopropylamine or related reagents during the amidation step.

Propiedades

IUPAC Name |

N-cyclopropyl-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS2/c1-4(11)10(5-2-3-5)6-8-9-7(12)13-6/h5H,2-3H2,1H3,(H,9,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDCQVVNJNDNJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1CC1)C2=NNC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of cyclopropylamine with 5-sulfanyl-1,3,4-thiadiazole-2-thiol

Actividad Biológica

N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C₇H₉N₃OS₂

- IUPAC Name : N-cyclopropyl-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide

The compound features a cyclopropyl group attached to a thiadiazole ring, which is known for its potential pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| HCT116 (colon cancer) | 3.29 | |

| H460 (lung cancer) | 10.0 | |

| MCF-7 (breast cancer) | 0.28 |

The structure–activity relationship (SAR) studies indicate that modifications on the thiadiazole ring can significantly enhance cytotoxicity against these cancer types.

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. A study indicated that certain derivatives exhibited significant antibacterial and antifungal activities. While specific data for this compound is limited, related compounds have shown effectiveness against various pathogens.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that certain thiadiazole compounds can trigger apoptotic pathways in cancer cells.

- Antioxidant Properties : The presence of sulfur in the structure may contribute to free radical scavenging activities.

Study 1: Synthesis and Bioactivity Evaluation

A study published in the Asian Journal of Chemistry detailed the synthesis of various thiadiazole derivatives and their bioactivity profiles. Among them, this compound was noted for its moderate cytotoxic effects against multiple cancer cell lines .

Study 2: Structural Analysis and Anticancer Potential

Another investigation focused on the structural analysis of thiadiazole derivatives using computational methods to predict their biological activity. The findings suggested that modifications at the C-5 position significantly influence anticancer efficacy .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The compound’s key structural features are compared to related 1,3,4-thiadiazole derivatives in Table 1.

Table 1: Structural and physicochemical comparison of selected 1,3,4-thiadiazole derivatives

Key Observations:

- Thiadiazoles with aromatic or alkylthio substituents (e.g., 5e, 5j) exhibit higher melting points (132–140°C), likely due to enhanced intermolecular interactions .

Q & A

Basic: What are the optimal synthetic routes for N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide, and how can purity be validated?

Methodological Answer:

The synthesis typically involves coupling cyclopropylamine with 5-sulfanyl-1,3,4-thiadiazol-2-amine precursors via nucleophilic substitution or condensation reactions. For example, analogous syntheses of thiadiazole derivatives (e.g., N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide) use reflux conditions in polar aprotic solvents (e.g., DMF) with triethylamine as a base . Purity validation requires:

- Elemental analysis (C, H, N, S) to confirm stoichiometry .

- Spectroscopic techniques :

- HPLC-MS to detect trace impurities (e.g., unreacted intermediates or sulfonyl byproducts) .

Advanced: How can conflicting crystallographic data on thiadiazole derivatives be resolved during structural characterization?

Methodological Answer:

Conflicts may arise from polymorphism, solvent inclusion, or disordered atoms. To resolve:

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL for refinement) to model thermal motion and hydrogen bonding. For example, the octahedral geometry of Cr(III) complexes was confirmed via SC-XRD .

- ORTEP-3 : Visualize thermal ellipsoids to assess positional uncertainty .

- Cross-validate with computational methods : Compare experimental bond lengths/angles with DFT-optimized structures .

Basic: What spectroscopic techniques are most effective for distinguishing between thiol (-SH) and sulfonamide (-SO₂NH₂) groups in related analogs?

Methodological Answer:

- IR Spectroscopy : Thiols show a sharp -SH stretch (~2550 cm⁻¹), absent in sulfonamides. Sulfonamides exhibit S=O stretches at 1150–1350 cm⁻¹ .

- ¹H NMR : Thiol protons (if not deprotonated) appear as broad singlets (~1–3 ppm), while sulfonamide protons are typically absent or exchanged in D₂O .

- Mass Spectrometry : Sulfonamide derivatives (e.g., acetazolamide) show a molecular ion peak with m/z 222.24, whereas thiol-containing analogs fragment differently due to -SH loss .

Advanced: How can free energy perturbation (FEP) calculations guide the optimization of N-cyclopropyl derivatives for enhanced blood-brain barrier (BBB) penetration?

Methodological Answer:

FEP simulations predict binding affinities and partition coefficients (LogP) critical for BBB penetration. For example:

- Replace bulky substituents with cyclopropyl groups to reduce steric hindrance while maintaining lipophilicity .

- Calculate solvation free energy (ΔG) to assess membrane permeability. Derivatives with ΔG < -40 kcal/mol show improved BBB penetration .

- Validate predictions using parallel artificial membrane permeability assays (PAMPA) .

Basic: What are the common synthetic impurities in thiadiazole-based acetamides, and how are they quantified?

Methodological Answer:

Common impurities include:

- Des-cyclopropyl analogs : Formed via incomplete alkylation .

- Oxidation byproducts : Thiol (-SH) to sulfonic acid (-SO₃H) under acidic conditions .

- Residual solvents : DMF or triethylamine detected via GC-MS.

Quantification methods: - HPLC-DAD with a C18 column (acetonitrile/water gradient) .

- LC-MS/MS for low-abundance impurities (LOQ < 0.1%) .

Advanced: How do metal coordination studies inform the biological activity of thiadiazole-acetamide complexes?

Methodological Answer:

Metal coordination alters electronic properties and bioavailability. For example:

- Cr(III) and Co(III) complexes adopt octahedral geometries, enhancing stability and redox activity .

- Cu(II) complexes show tetrahedral geometries, correlating with increased antimicrobial activity due to d-orbital interactions with bacterial membranes .

- Validation : Compare MIC values of free ligands vs. metal complexes against E. coli or S. aureus .

Basic: What computational tools are recommended for modeling the electronic structure of thiadiazole derivatives?

Methodological Answer:

- Gaussian 16 : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the thiadiazole ring) .

- AutoDock Vina : Dock derivatives into target proteins (e.g., carbonic anhydrase IX) to assess binding poses .

- MOLPRO : Optimize geometries at the CCSD(T)/cc-pVTZ level for high accuracy .

Advanced: How can conflicting biological activity data (e.g., cytotoxicity vs. antimicrobial efficacy) be interpreted for structurally similar analogs?

Methodological Answer:

- Dose-response assays : Establish IC₅₀ values across multiple cell lines (e.g., MCF-7 for cytotoxicity, HEK293 for selectivity) .

- Mechanistic studies : Use RNA-seq to identify pathways affected (e.g., apoptosis vs. oxidative stress) .

- SAR analysis : Correlate substituent electronegativity (e.g., fluorine at position 3) with activity shifts .

Basic: What are the stability challenges for thiol-containing acetamides under physiological conditions?

Methodological Answer:

- Oxidation : Thiol (-SH) oxidizes to disulfides (-S-S-) or sulfonic acids in aerobic, neutral pH conditions. Stabilize via:

- pH-dependent degradation : Monitor via accelerated stability testing (40°C/75% RH for 6 months) .

Advanced: How can X-ray crystallography resolve ambiguities in hydrogen bonding networks for polymorphic forms?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.